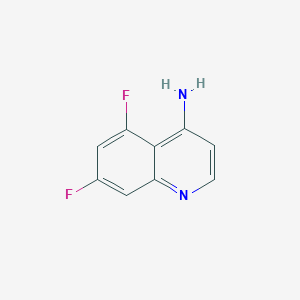

5,7-Difluoroquinolin-4-amine

Descripción

La 4-Amino-5,7-difluorquinolina es un derivado fluorado de la quinolina, un compuesto orgánico aromático heterocíclico. La incorporación de átomos de flúor en la estructura de la quinolina aumenta su actividad biológica y proporciona propiedades únicas que la hacen valiosa en varios campos científicos.

Propiedades

Número CAS |

1065092-27-4 |

|---|---|

Fórmula molecular |

C9H6F2N2 |

Peso molecular |

180.15 g/mol |

Nombre IUPAC |

5,7-difluoroquinolin-4-amine |

InChI |

InChI=1S/C9H6F2N2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h1-4H,(H2,12,13) |

Clave InChI |

DFNDQSGIPXEQGA-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C2C=C(C=C(C2=C1N)F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 4-Amino-5,7-difluorquinolina normalmente implica la fluoración de derivados de la quinolina. Un método común es la reacción de sustitución aromática nucleofílica, donde los átomos de flúor se introducen en el anillo de quinolina. Por ejemplo, la síntesis puede comenzar con ácido 4,5-difluoro-2-nitrobenzoico, que sufre ciclación reductora en medio básico en presencia de borohidruro de sodio para formar el derivado de quinolina deseado .

Métodos de producción industrial

La producción industrial de la 4-Amino-5,7-difluorquinolina puede implicar reacciones de sustitución nucleofílica a gran escala utilizando agentes fluorantes como fluoruro de potasio o fluoruro de cesio. Estas reacciones se llevan a cabo normalmente en condiciones controladas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La 4-Amino-5,7-difluorquinolina experimenta varias reacciones químicas, que incluyen:

Sustitución nucleofílica: Los átomos de flúor en el anillo de quinolina pueden ser desplazados por nucleófilos, lo que lleva a la formación de varios derivados sustituidos.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, que pueden modificar sus propiedades electrónicas y su actividad biológica.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos como metóxido de sodio o terc-butóxido de potasio se utilizan comúnmente en condiciones básicas.

Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que pueden exhibir una mayor actividad biológica y propiedades químicas únicas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,7-Difluoroquinolin-4-amine is primarily studied for its role as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to 5,7-difluoroquinolin-4-amine can inhibit specific kinases associated with cancer progression. For instance, a study identified analogs that target Protein Kinase Novel 3 (PKN3), which has been linked to pancreatic and prostate cancer. The inhibition of PKN3 has shown promise in reducing tumor growth in preclinical models .

Table 1: Inhibition Potency of Quinoline Derivatives Against PKN3

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 1.3 | High |

| 5,7-Difluoroquinolin-4-amine | >1 | Moderate |

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Another application involves the inhibition of PI3K isoforms, which are crucial in various cancers and metabolic disorders. Compounds derived from quinoline structures have been developed as selective PI3K inhibitors, showing potential for treating conditions mediated by these pathways .

Neuroprotective Effects

Emerging studies suggest that quinoline derivatives may exhibit neuroprotective properties. The modulation of neuroinflammatory responses via PKN3 inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of 5,7-difluoroquinolin-4-amine is also under investigation. By targeting specific inflammatory pathways, this compound may help in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: PKN3 Inhibition in Cancer Treatment

A focused library of quinoline derivatives was screened for their ability to inhibit PKN3. The study demonstrated that certain modifications to the quinoline structure enhanced potency and selectivity against cancer cell lines . The findings suggest that further optimization could lead to effective anticancer therapies.

Case Study 2: Neuroprotection in Animal Models

In a preclinical model of neurodegeneration, the administration of a quinoline derivative showed reduced markers of inflammation and neuronal death. This study highlights the compound's potential as a neuroprotective agent in diseases characterized by neuroinflammation .

Mecanismo De Acción

El mecanismo de acción de la 4-Amino-5,7-difluorquinolina implica su interacción con la ADN girasa bacteriana y la topoisomerasa IV. Al unirse al complejo enzima-ADN, estabiliza las rupturas de la cadena de ADN creadas por estas enzimas, inhibiendo así la replicación del ADN y provocando la muerte de las células bacterianas . Este mecanismo es similar al de otras fluoroquinolonas, que son conocidas por su potente actividad antibacteriana .

Comparación Con Compuestos Similares

Compuestos similares

7-Fluoro-4-aminoquinolina: Otro derivado fluorado de la quinolina con propiedades antimicrobianas similares.

6,7-Difluorquinolina: Un compuesto con dos átomos de flúor en el anillo de quinolina, que exhibe una reactividad química única.

4,7-Dicloroquinolina: Un derivado de quinolina clorado utilizado en la síntesis de varios compuestos bioactivos.

Singularidad

La 4-Amino-5,7-difluorquinolina es única debido a la posición específica de los átomos de flúor en las posiciones 5 y 7 del anillo de quinolina. Este patrón de sustitución específico mejora su actividad biológica y proporciona propiedades químicas distintas que no se observan en otros compuestos similares .

Actividad Biológica

5,7-Difluoroquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

5,7-Difluoroquinolin-4-amine is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring. This unique substitution pattern enhances its lipophilicity and influences its interaction with biological targets. The compound has a molecular formula of C9H6F2N2 and a molecular weight of 182.15 g/mol.

The biological activity of 5,7-difluoroquinolin-4-amine is primarily attributed to its ability to interact with various molecular targets, including protein kinases and enzymes involved in cellular signaling pathways. The difluoro substitution enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Key Mechanisms:

- Inhibition of Protein Kinases : Research indicates that 5,7-difluoroquinolin-4-amine exhibits inhibitory activity against several protein kinases, which play crucial roles in cell proliferation and survival. For instance, it has shown significant inhibition against PKN3 (IC50 = 280 nM) and GAK (IC50 = 290 nM) .

- Nitric Oxide Synthase Modulation : The compound may also influence nitric oxide synthase (iNOS) activity, which is pivotal in inflammatory responses. By modulating iNOS activity, it can affect nitric oxide production, thereby influencing various physiological processes .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for 5,7-difluoroquinolin-4-amine:

| Biological Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Inhibition of PKN3 | Protein Kinase | 280 | |

| Inhibition of GAK | Protein Kinase | 290 | |

| Modulation of iNOS | Nitric Oxide Synthase | Varies |

Case Studies

- Anticancer Activity : A study explored the effects of 5,7-difluoroquinolin-4-amine on various cancer cell lines. The compound demonstrated potent antiproliferative effects, particularly in breast and lung cancer models. It was found to induce apoptosis through the activation of caspase pathways .

- Inflammatory Response Modulation : In a murine model of inflammation, administration of 5,7-difluoroquinolin-4-amine resulted in decreased levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Effects : Research has indicated that 5,7-difluoroquinolin-4-amine may exert neuroprotective effects by modulating iNOS activity in neuronal cells. This could have implications for conditions such as Alzheimer's disease where excessive nitric oxide production is detrimental .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.